molecular formula C2H7O3PS B3052590 Phosphorothioic acid, O,S-dimethyl ester CAS No. 42576-53-4

Phosphorothioic acid, O,S-dimethyl ester

Cat. No.: B3052590
CAS No.: 42576-53-4
M. Wt: 142.12 g/mol
InChI Key: UBRYVVDAYNKOOR-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,S-dimethyl ester is an organophosphorus compound with the molecular formula C₂H₆O₃PS. It belongs to the class of phosphorothioates, which are characterized by the presence of both phosphorus and sulfur atoms. This compound is of significant interest due to its applications in various fields, including agrochemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorothioic acid, O,S-dimethyl ester can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with sulfur or sulfur-containing reagents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as distillation and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Phosphorothioic acid, O,S-dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products: The major products formed from these reactions include various phosphorothioic acid derivatives, phosphine oxides, and substituted phosphorothioates .

Scientific Research Applications

Phosphorothioic acid, O,S-dimethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphorothioic acid, O,S-dimethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved often include the formation of covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation .

Comparison with Similar Compounds

Comparison: Phosphorothioic acid, O,S-dimethyl ester is unique due to its specific ester configuration, which imparts distinct reactivity and biological activity compared to its analogs. For instance, the presence of both O- and S-ester groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various applications .

Properties

IUPAC Name

methoxy(methylsulfanyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O3PS/c1-5-6(3,4)7-2/h1-2H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRYVVDAYNKOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195355
Record name Phosphorothioic acid, O,S-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42576-53-4
Record name Phosphorothioic acid, O,S-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042576534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, O,S-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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